molecular formula C23H23NO5 B3941514 3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide

Cat. No.: B3941514
M. Wt: 393.4 g/mol
InChI Key: JUPBSBFFEQUASD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C23H23NO5 It is characterized by the presence of methoxy groups on the benzene ring and a phenoxyphenoxyethyl side chain attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-(3-phenoxyphenoxy)ethylamine.

    Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid reacts with 2-(3-phenoxyphenoxy)ethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenylacetonitrile: Shares the 3,4-dimethoxyphenyl moiety but differs in the functional groups attached.

    N-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylbenzamide: Similar structure with variations in the side chain and substituents.

Uniqueness

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide is unique due to its specific combination of methoxy, phenoxy, and benzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-26-21-12-11-17(15-22(21)27-2)23(25)24-13-14-28-19-9-6-10-20(16-19)29-18-7-4-3-5-8-18/h3-12,15-16H,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPBSBFFEQUASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOC2=CC(=CC=C2)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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